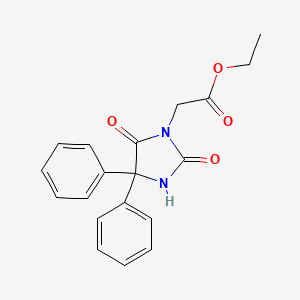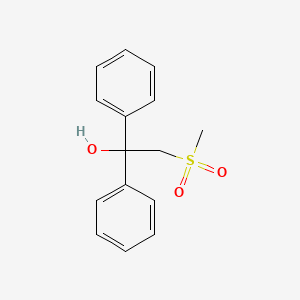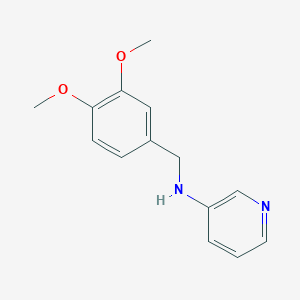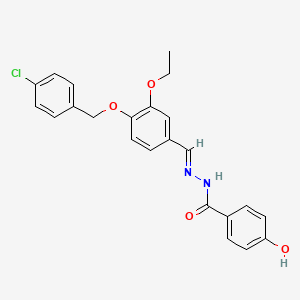
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo es un compuesto químico con la fórmula molecular C19H18N2O4. Es conocido por su estructura única, que incluye un anillo de imidazolidinona sustituido con dos grupos fenilo y una parte de acetato de etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo generalmente implica la reacción de 5,5-difenilimidazolidina-2,4-diona con bromoacetato de etilo en presencia de una base como carbonato de potasio y un catalizador de transferencia de fase como bromuro de tetrabutilamonio. La reacción se lleva a cabo en etanol a temperatura ambiente durante 24 horas .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y el empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: La parte de acetato de etilo puede ser sustituida por otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El anillo de imidazolidinona puede ser oxidado o reducido, lo que lleva a diferentes derivados.
Hidrólisis: El grupo éster puede ser hidrolizado para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se pueden utilizar en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.
Principales productos formados
Sustitución: Diversos derivados de imidazolidinona sustituidos.
Oxidación: Compuestos de imidazolidinona oxidados.
Reducción: Derivados de imidazolidinona reducidos.
Hidrólisis: El ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicas, potencialmente involucrando la modulación de la actividad enzimática o la unión a receptores. Se necesitan más investigaciones para dilucidar los mecanismos exactos y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
El 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo se puede comparar con otros compuestos similares, como:
- (3,5-dimetil-2,4-dioxo-5-fenil-1-imidazolidinil)acetato de etilo
- (4-metil-2,5-dioxo-4-imidazolidinil)acetato de etilo
- ácido (2,5-dioxo-1-fenil-4-imidazolidinil)acético
Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes y grupos funcionales, lo que puede conducir a variaciones en sus propiedades químicas y actividades biológicas. La estructura única del 2-(2,5-dioxo-4,4-difenilimidazolidin-1-il)acetato de etilo, con sus dos grupos fenilo y la parte de acetato de etilo, lo distingue de estos compuestos relacionados .
Propiedades
Número CAS |
976-85-2 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
Clave InChI |
BJLAIBYNFMQGOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)



![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)


